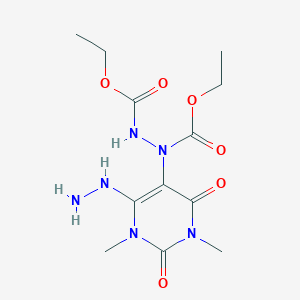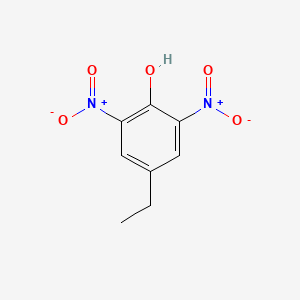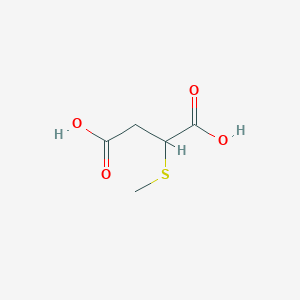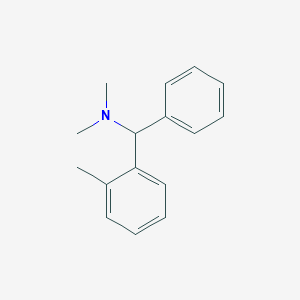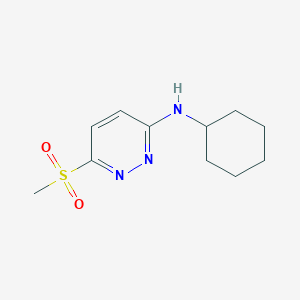
N-Cyclohexyl-6-(methanesulfonyl)pyridazin-3(2H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is a chemical compound with a unique structure that includes a pyridazine ring substituted with a cyclohexyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the cyclohexyl and methylsulfonyl groups. One common method involves the use of cyclohexylamine and methylsulfonyl chloride under controlled conditions to achieve the desired substitution on the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-cyclohexylpyridazin-3-amine: Similar in structure but lacks the methylsulfonyl group.
6-Methoxypyridazin-3-amine: Contains a methoxy group instead of the cyclohexyl and methylsulfonyl groups.
Uniqueness
3-Pyridazinamine, n-cyclohexyl-6-(methylsulfonyl)- is unique due to the presence of both the cyclohexyl and methylsulfonyl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
Eigenschaften
CAS-Nummer |
92575-55-8 |
|---|---|
Molekularformel |
C11H17N3O2S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N-cyclohexyl-6-methylsulfonylpyridazin-3-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
CSLNYYKRMVMUSP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


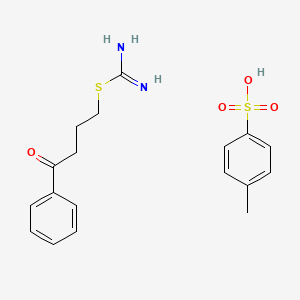
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
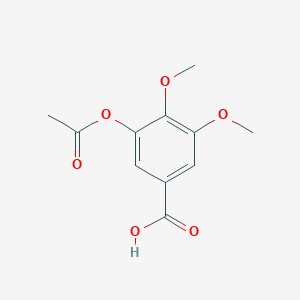
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
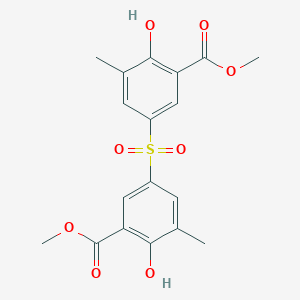
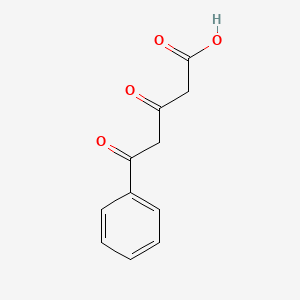
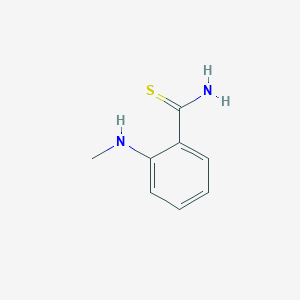
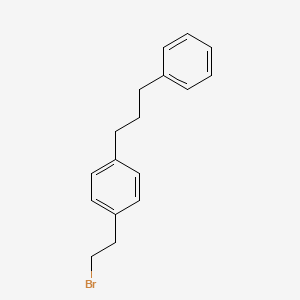
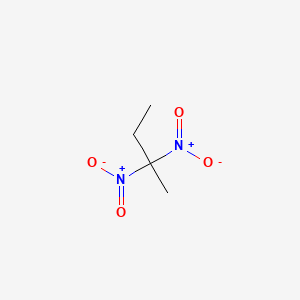
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
